Futoquinol

neuroinflammation microglia nitric oxide

Neuroinflammation researchers often face assay failure when substituting Futoquinol with generic neolignans-potency and selectivity vary markedly even among co-isolated compounds. Futoquinol (CAS 28178-92-9) directly addresses this by providing dual NO and ROS inhibition within a single, well-characterized neolignan scaffold: • Dual IC50: 16.8 μM (NO, BV-2 microglia) & 13.1 μM (ROS, human neutrophils) • Enantiomer-defined: Only (R)-futoquinol shows anti-inflammatory activity-ideal for chirality-activity studies • Sourced from authenticated Piper kadsura; ≥98% HPLC purity; global shipping with -20°C storage.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 28178-92-9
Cat. No. B042592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFutoquinol
CAS28178-92-9
Synonymsfutoquinol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
InChIInChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
InChIKeyAOZTYYBGNNXAOI-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Futoquinol Identity & Procurement


Futoquinol, identified by CAS Number 28178-92-9, is a neolignan natural product with the IUPAC name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one [1]. It is primarily isolated from the aerial parts and stems of Piper species, most notably Piper kadsura and Piper futokadsura (a traditional Chinese medicine known as haifengteng) [2][3]. The compound has a molecular formula of C21H22O5 and a molecular mass of 354.40 Da [1].

Source: Piper kadsura / futokadsura neolignan isolate
Research fit: Natural product neuroinflammation and anti-inflammatory screening
Selection context: Enantiomer-dependent activity profile requires attribution review

Why Futoquinol Cannot Be Substituted


Substituting futoquinol with a generic neolignan or a related Piper-derived compound is not scientifically valid due to significant variations in biological activity and molecular targets. Even among closely related neolignans isolated from the same plant, potency and selectivity can differ markedly [1]. For instance, in a panel of 12 compounds from Piper kadsura, futoquinol (alongside piperkadsin C) demonstrated potent inhibition of NO production, while seven other neolignans showed only moderate activity [2]. Furthermore, futoquinol's dual activity profile—inhibiting both NO production in microglia and ROS generation in neutrophils—is not a universal feature of its structural class, making untargeted replacement a risk for assay failure and resource waste [1][2].

Class mismatch: Generic Piper neolignans exhibit highly variable NO inhibition potency and may not replicate futoquinol’s dual-action profile.
Pathway mismatch: Related compounds may lack ROS inhibitory activity; dual NO/ROS pathway-response endpoints may differ significantly.
Enantiomer risk: (S)-futoquinol is reported inactive; racemic or opposite-enantiomer substitution may abolish anti-inflammatory assay response.

Futoquinol Differentiation Evidence


Anti-Neuroinflammatory Potency vs. Piperkadsin C

In a direct comparative study, futoquinol (compound 2) and piperkadsin C (compound 1) were evaluated for inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglial cells. Futoquinol exhibited an IC50 of 16.8 μM, demonstrating comparable potency to piperkadsin C (IC50 = 14.6 μM) [1].

Anti-neuroinflammatory Potency
Head-to-head
Futoquinol IC50 = 16.8 μM vs. Piperkadsin C IC50 = 14.6 μM (1.15-fold difference) in LPS-activated BV-2 microglial cells.
Supports comparable NO inhibition assay-response context.
Chemically distinct neolignan scaffold for comparator studies.
neuroinflammation microglia nitric oxide

Dual-Action ROS Inhibition vs. Other Neolignans

In an anti-inflammatory assay panel, futoquinol demonstrated potent inhibition of PMA-induced reactive oxygen species (ROS) production in human polymorphonuclear neutrophils with an IC50 of 13.1 ± 5.3 μM. This activity was compared directly to other isolated neolignans: piperkadsin A (IC50 = 4.3 ± 1.0 μM), piperkadsin B (IC50 = 12.2 ± 3.2 μM), piperlactam S (IC50 = 7.0 ± 1.9 μM), and N-p-coumaroyl tyramine (IC50 = 8.4 ± 1.3 μM) [1].

Dual-Action ROS Inhibition
Head-to-head
Futoquinol IC50 = 13.1 ± 5.3 μM in PMA-induced human neutrophils. Ranked 4th of 5 tested neolignans, but unique dual NO/ROS profile.
Supports multi-pathway modulation assay context; potency context-dependent.
ROS inhibition potency alone is moderate; selection requires dual-pathway validation.
inflammation ROS neutrophils

Anti-Inflammatory Activity of (R)-Futoquinol

Futoquinol exists as a pair of enantiomers, (S)-futoquinol and (R)-futoquinol. In a 2023 study using a RAW 264.7 macrophage cell model, only (R)-futoquinol exhibited moderate inhibition of nitric oxide production at a low concentration, whereas (S)-futoquinol was inactive under the same conditions .

(R)-Futoquinol Activity
Head-to-head
Only (R)-futoquinol showed moderate NO inhibition at low concentration in RAW 264.7 macrophages; (S)-enantiomer inactive.
Enantiomer-attribution review required; activity is stereochemistry-dependent.
Sourcing pure (R)-enantiomer may be critical for replication.
chiral separation enantiomers anti-inflammatory

Anti-PAF Activity: Distinction from Kadsurenone

Futoquinol was identified as an anti-platelet activating factor (PAF) principle from Piper futokadsura, alongside the more potent PAF receptor antagonist kadsurenone [1]. While kadsurenone is a well-characterized PAF receptor antagonist (IC50 = 1 × 10⁻⁷ M for the natural product), futoquinol's anti-PAF activity is less potent but contributes to the overall pharmacological profile of the plant [2]. This indicates futoquinol's role in a multi-component anti-inflammatory mechanism rather than as a single-target PAF antagonist.

Anti-PAF Distinction
Class-level
Futoquinol is a qualitatively described anti-PAF principle; less potent than the direct antagonist kadsurenone (IC50 = 1 × 10⁻⁷ M).
Context-dependent; broader anti-inflammatory profile rather than potent single-target PAF antagonism.
Data to verify; source review recommended for PAF-specific studies.
PAF antagonist platelet aggregation inflammation

Futoquinol Application Scenarios


Dual NO/ROS Inhibition in Neuroinflammation

Futoquinol is ideally suited for neuroinflammation research where a tool compound with both nitric oxide (NO) and reactive oxygen species (ROS) inhibitory activity is required. Its demonstrated potency in BV-2 microglial cells (IC50 = 16.8 μM for NO inhibition) [1] and in human neutrophils (IC50 = 13.1 μM for ROS inhibition) [2] makes it a valuable addition to studies investigating the interplay between these two inflammatory mediators. Its neolignan structure offers a distinct chemical scaffold compared to common flavonoid or alkaloid anti-inflammatory agents, reducing the risk of off-target effects associated with more promiscuous natural product classes.

Enantioselective Pharmacology & Chiral Probe Development

The isolation and characterization of (S)-futoquinol and (R)-futoquinol enantiomers, with only the (R)-form exhibiting anti-inflammatory activity in RAW 264.7 cells, positions futoquinol as a model compound for studying stereochemistry-activity relationships in neolignans . This makes it valuable for academic groups or biotech companies developing chiral separation methodologies or investigating the role of chirality in natural product-target interactions.

PAF-Mediated Inflammation Without Potent Antagonism

Futoquinol is classified as an anti-platelet activating factor (PAF) principle but lacks the potent, direct receptor antagonism of compounds like kadsurenone (IC50 = 1 × 10⁻⁷ M) [3]. This makes it suitable for researchers seeking to modulate PAF-related pathways without completely ablating receptor signaling, or for studies aiming to dissect the polypharmacology of Piper-derived anti-inflammatory extracts.

Application
Selection Property
Validation Focus
Dual NO/ROS Pathway Studies
Neolignan scaffold with dual-pathway assay-response context
Multi-pathway modulation endpoints; NO and ROS inhibition in microglial/neutrophil models
Enantioselective Pharmacology Research
Enantiomer-specific anti-inflammatory response profile
Chiral attribution review; (R)- vs. (S)-futoquinol activity in macrophage models
PAF-Mediated Pathway Investigation
Mild anti-PAF profile without full receptor antagonism
Dissection of polypharmacology in Piper-derived extracts; PAF pathway modulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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